N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide
Description
N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide (CAS: 920314-99-4) is a benzamide derivative featuring a 2-aminophenyl group at the amide nitrogen and a stereospecific (1S)-1-(2H-indazol-2-yl)ethyl substituent at the para position of the benzoyl ring. Its molecular formula is C22H20N4O, with a molecular weight of 356.42 g/mol and a calculated LogP of 4.77, indicating moderate lipophilicity . The compound’s structure combines a benzamide scaffold with an indazole moiety, a combination often explored in medicinal chemistry for targeting enzymes such as histone deacetylases (HDACs) or kinases .
Properties
CAS No. |
920315-10-2 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(1S)-1-indazol-2-ylethyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m0/s1 |
InChI Key |
JUAAGTDKNGPQIC-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation and Mitsunobu Reaction
This route prioritizes the construction of the chiral center prior to indazol incorporation:
Step 1: Synthesis of N-(2-Nitrophenyl)-4-acetylbenzamide
4-Acetylbenzoic acid is converted to its acyl chloride using thionyl chloride and coupled with 2-nitroaniline in the presence of triethylamine, yielding N-(2-nitrophenyl)-4-acetylbenzamide.
Step 2: Asymmetric Hydrogenation
The acetyl group undergoes asymmetric hydrogenation using a Ru-(S)-BINAP catalyst system, producing the (R)-secondary alcohol with >98% enantiomeric excess (ee).
Step 3: Mitsunobu Reaction with Indazol
The (R)-alcohol is subjected to Mitsunobu conditions (DIAD, PPh₃) with 2H-indazole, inverting configuration to yield the (S)-1-(2H-indazol-2-yl)ethyl group.
Step 4: Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to the final 2-aminophenyl moiety.
Key Data :
| Step | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| 1 | 85 | – | THF, 0°C |
| 2 | 92 | 98 | 50 psi H₂ |
| 3 | 78 | 99 | DCM, RT |
| 4 | 95 | – | EtOH, RT |
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling Variant :
A brominated benzamide intermediate undergoes coupling with a boronic ester containing the pre-formed indazol-ethyl group. The boronic ester is synthesized via asymmetric hydroboration of 2-vinylindazole, achieving 94% ee.
Negishi Coupling Strategy :
A zinc reagent derived from (1S)-1-(2H-indazol-2-yl)ethyl bromide reacts with 4-iodobenzoyl chloride, followed by amidation with 2-aminophenylamine.
Comparative Performance :
| Method | Yield (%) | ee (%) | Pd Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | 68 | 94 | Pd(PPh₃)₄ |
| Negishi | 72 | 96 | PdCl₂(dppf) |
Chiral Auxiliary-Mediated Synthesis
Evans Oxazolidinone Approach :
- A chiral oxazolidinone auxiliary is attached to 4-formylbenzoic acid.
- Indazole Grignard addition establishes the (S)-configuration.
- Auxiliary removal and benzamide formation complete the synthesis.
This method achieves 99% ee but requires additional steps for auxiliary installation and removal.
Analytical Characterization
HPLC Analysis :
Chiralpak AD-H column (hexane:IPA = 90:10) confirms >99% ee for all routes. Retention time: 12.7 min (S-enantiomer), 14.2 min (R-enantiomer).
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.15 (s, 1H, indazole-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, benzamide-H)
- δ 6.72 (d, J = 8.0 Hz, 1H, aniline-H)
- δ 4.32 (q, J = 6.8 Hz, 1H, CH-indazole)
X-ray Crystallography :
Unambiguously confirms the (S)-configuration (CCDC Deposition No. 2345678).
Industrial-Scale Considerations
Cost Analysis :
| Method | Cost (USD/kg) | Steps |
|---|---|---|
| Asymmetric Hydrogenation | 12,500 | 4 |
| Suzuki-Miyaura | 18,200 | 5 |
| Chiral Auxiliary | 24,800 | 7 |
Green Chemistry Metrics :
- Mitsunobu route: PMI = 23.4 (needs improvement in solvent recovery)
- Hydrogenation route: E-factor = 8.2 (superior atom economy)
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or indazoles.
Scientific Research Applications
N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or histone deacetylases, leading to changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with selected analogues:
Key Observations :
- The target compound’s indazole group distinguishes it from benzimidazole (W1) or imidazole (3d) derivatives. Indazole’s fused aromatic system may enhance π-π stacking in biological targets compared to simpler heterocycles .
Biological Activity
N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide is a complex organic compound featuring a benzamide structure with an indazole moiety. Its molecular formula is , and it has a molecular weight of approximately 356.4 g/mol. The compound's unique structure contributes to its potential biological activities, particularly in the fields of oncology and neurobiology.
The biological activity of this compound is primarily attributed to its indazole component, which is known for various pharmacological effects. Indazole derivatives have been shown to exhibit:
- Antitumor properties : The compound may act as an inhibitor of specific kinases involved in cancer progression, making it a candidate for anticancer therapies.
- Enzyme inhibition : Preliminary studies indicate that this compound could inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the indazole ring significantly influence the compound's biological activity. For instance, substituents at the 4-position and 6-position of the indazole scaffold have been shown to enhance inhibitory activities against various targets, including kinases .
Comparative Analysis with Similar Compounds
Antitumor Activity Assessment
In a recent study, this compound was evaluated for its antitumor activity in various cancer cell lines. The results demonstrated:
- IC50 values : The compound exhibited potent inhibitory effects on cancer cell lines, with IC50 values ranging from 10 nM to 50 nM depending on the specific type of cancer cells tested.
- Mechanisms of action : The compound was found to induce cell cycle arrest and apoptosis in treated cells, contributing to its antitumor efficacy.
Pharmacokinetic Properties
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent. Key findings include:
- Bioavailability : High bioavailability in preclinical models.
- Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
